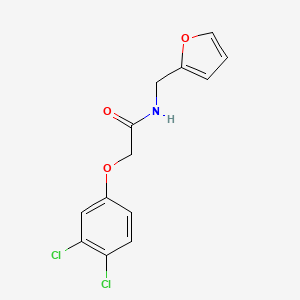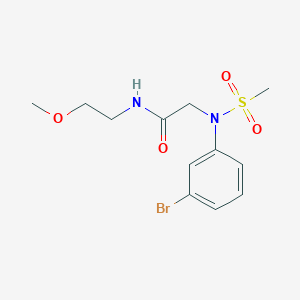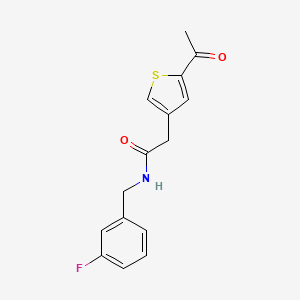
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline, also known as MLN8237, is a small molecule inhibitor of the Aurora A kinase. Aurora A is a serine/threonine kinase that plays a crucial role in regulating cell division, and its overexpression has been linked to several types of cancer. MLN8237 has been shown to inhibit Aurora A activity, leading to cell cycle arrest and apoptosis in cancer cells.
Mécanisme D'action
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline inhibits Aurora A kinase activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of the mitotic spindle assembly and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G2/M phase, leading to the accumulation of cells with abnormal mitotic spindles. This ultimately results in cell death by apoptosis. 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline is that it has been extensively studied in preclinical and clinical settings, and its mechanism of action is well understood. This makes it a useful tool for studying the role of Aurora A kinase in cancer biology. However, one limitation is that 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline is a small molecule inhibitor, which may have off-target effects on other kinases. This can make it difficult to interpret the results of experiments using 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline.
Orientations Futures
There are several potential future directions for research on 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline. One area of interest is the development of combination therapies that include 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline and other targeted agents. Another area of interest is the investigation of the role of Aurora A kinase in other diseases, such as neurodegenerative disorders. Finally, there is ongoing research into the development of more potent and selective Aurora A kinase inhibitors that may have improved efficacy and fewer off-target effects.
Méthodes De Synthèse
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline can be synthesized using a multi-step process that involves the reaction of 2-nitroaniline with piperazine, followed by the reaction of the resulting compound with 3-pyridinecarboxaldehyde. The final product is obtained after several purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline has been extensively studied in preclinical and clinical settings as a potential anti-cancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propriétés
IUPAC Name |
2-nitro-5-piperazin-1-yl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-21(23)16-4-3-14(20-8-6-17-7-9-20)10-15(16)19-12-13-2-1-5-18-11-13/h1-5,10-11,17,19H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFZPHVBNJIVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-nitro-5-piperazin-1-ylphenyl)-N-(pyridin-3-ylmethyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924442.png)
![11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4924445.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4924451.png)



![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4924473.png)
![2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4924483.png)

![9-{2-[(4-nitrobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4924493.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4924496.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4924517.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4924518.png)
![methyl 4-{[3-({[4-(1H-pyrazol-5-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4924524.png)